molecular formula C22H29N6O14P2+ B8560446 AcPyAD

AcPyAD

Cat. No.: B8560446
M. Wt: 663.4 g/mol
InChI Key: KPVQNXLUPNWQHM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The development of this compound emerged from mid-20th-century efforts to engineer NAD analogs for probing enzymatic mechanisms. Early work by Kaplan and Colowick in the 1950s demonstrated the feasibility of modifying the nicotinamide moiety of NAD to alter its redox properties. By the 1970s, 3-acetylpyridine adenine dinucleotide was synthesized as part of a broader exploration of coenzyme analogs, with its first enzymatic applications documented in studies of lactate dehydrogenase (LDH). The compound’s ability to serve as a hydride acceptor in reactions where NAD+ proved inefficient quickly established its niche in biochemical assays.

Structural Classification Within the Nucleotide Family

This compound belongs to the family of pyridine nucleotide analogs, characterized by substitutions at the nicotinamide ring of NAD+. Structurally, it replaces the carboxamide group of NAD+’s nicotinamide with an acetyl group (Fig. 1). This modification increases the molecule’s oxidation potential from -0.32 V (NAD+/NADH) to -0.24 V, enabling it to drive reactions with higher energy barriers. The adenine and ribose-phosphate backbone remains conserved, ensuring compatibility with NAD-binding enzymes such as dehydrogenases and transhydrogenases.

Structural Comparison of NAD+ and this compound

Feature NAD+ This compound
Nicotinamide moiety Carboxamide group 3-Acetylpyridine group
Redox potential (V) -0.32 -0.24
Primary enzyme targets Dehydrogenases, sirtuins LDH, malate dehydrogenase

Fig. 1: Structural and functional differences between NAD+ and this compound.

Significance in Biochemical Research

This compound’s elevated redox potential addresses a key limitation of NAD+ in studying energetically unfavorable reactions. For instance, malate dehydrogenase (MDH) catalyzes the oxidation of malate to oxaloacetate, a reaction with a strongly positive ΔG under physiological conditions. By substituting NAD+ with this compound, researchers achieve a more favorable equilibrium, enabling accurate quantification of substrate concentrations. Additionally, this compound’s utility extends to probing the mechanism of proton-pumping transhydrogenases, where it serves as a hydride donor in artificial redox systems.

Properties

Molecular Formula

C22H29N6O14P2+

Molecular Weight

663.4 g/mol

IUPAC Name

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1

InChI Key

KPVQNXLUPNWQHM-UHFFFAOYSA-O

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Monophosphate-3-Acetylpyridine-α-D-Nucleoside

  • Starting Material : D-ribose.

  • Key Reactions :

    • Protection : Triphenylmethyl chloride (TrCl) is used to protect the 5'-OH group of D-ribose, forming 5-Tr-D-ribose.

    • Amination : Reaction with ammonium chloride converts the ribose to 5-Tr-1-amido-D-ribose.

    • Glycosidation : 3-Acetylpyridine is coupled to the aminated ribose using trimethylsilyl triflate (TMSOTf) as a catalyst, yielding 3-acetylpyridine-5-Tr-α-D-nucleoside.

    • Deprotection : Methanol and dilute HCl remove the Tr group, forming 3-acetylpyridine-α-D-nucleoside.

    • Phosphorylation : Phosphorus oxychloride (POCl₃) and trimethyl phosphate introduce the monophosphate group at the 5'-position.

Conditions :

  • Temperature: 0–4°C during phosphorylation.

  • Purification: Dowex resin for ion exchange and Sephadex columns for desalting.

Step 2: Synthesis of Morpholine Adenosine Monophosphate

  • Starting Material : Adenosine.

  • Key Reactions :

    • Activation : Adenosine is reacted with morpholine and phosphorus oxychloride to form morpholine adenosine monophosphate, a reactive intermediate for coupling.

Step 3: Docking Reaction

  • Coupling : Morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-α-D-nucleoside are combined in formamide with MnCl₂ and MgSO₄ as catalysts.

  • Yield : 355 mg of this compound from 416 mg of morpholine adenosine monophosphate (85% yield for this step; 4.2% overall).

Characterization :

  • HPLC Purity : 98%.

  • Structural Confirmation : LC-MS ([M+H]⁺ = 664) and ¹H-NMR.

Enzymatic Synthesis of this compound

Transglycosidation Mechanism

Enzymatic synthesis utilizes pyridine nucleotide glycohydrolase to transfer the acetylpyridine moiety to a nucleotide backbone. This method is stereospecific, retaining the β-configuration at the glycosidic bond.

Step 1: Synthesis of 3-Acetylpyridine Mononucleotide (AcPyMN)

  • Substrates : Nicotinamide mononucleotide (NMN) and 3-acetylpyridine.

  • Enzyme : Rabbit spleen pyridine nucleotide glycohydrolase.

  • Conditions :

    • pH 5.2, 39°C.

    • 0.3 M 3-acetylpyridine, 8-hour incubation.

  • Purification : DEAE-cellulose and Sephadex G-10 chromatography.

  • Yield : 56% from NMN.

Step 2: Dinucleotide Formation

AcPyMN is coupled to adenosine monophosphate (AMP) via enzymatic or chemical methods, though detailed protocols for this compound synthesis are less documented. Analogous pathways for nicotinic acid-adenine dinucleotide (NaAD) suggest similar coupling strategies.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Starting Materials D-ribose, adenosineNMN, 3-acetylpyridine
Key Reagents POCl₃, TrCl, TMSOTfPyridine nucleotide glycohydrolase
Yield 4.2% (overall)~56% (AcPyMN step)
Stereochemical Control Moderate (α/β mixture possible)High (β-configuration retained)
Cost Low (bulk chemicals)High (enzyme purification)
Scalability Industrial-scale feasibleLimited to laboratory settings

Optimization Strategies

Chemical Synthesis

  • Phosphorylation Efficiency : Substituting POCl₃ with phosphoramidite reagents improves yield and reduces side reactions.

  • Coupling Catalysts : Mn²⁺ and Mg²⁺ enhance nucleophilic displacement in the docking step.

Enzymatic Synthesis

  • pH Modulation : Transglycosidation dominates at pH 5.2, minimizing hydrolysis.

  • Substrate Ratios : A 10:1 molar ratio of 3-acetylpyridine to NMN maximizes AcPyMN formation.

Challenges and Innovations

  • Chemical Method : Harsh reagents (e.g., POCl₃) necessitate stringent safety protocols. Recent advances use microfluidic systems to improve temperature and pH control during phosphorylation.

  • Enzymatic Method : Enzyme instability limits large-scale use. Immobilizing glycohydrolase on chitosan beads enhances reusability .

Mechanism of Action

3-Acetylpyridine adenine dinucleotide exerts its effects by acting as an electron carrier in enzymatic reactions. It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating electron transfer in metabolic pathways. It also interacts with specific molecular targets such as 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli .

Comparison with Similar Compounds

Kinetic Properties in Lactate Dehydrogenase Reactions

AcPyAD exhibits distinct kinetic advantages over NAD+ and other NAD+ analogs in LDH-catalyzed reactions. Key findings include:

  • Efficiency in Lactate Oxidation: In the lactate-AcPyAD assay system, this compound demonstrates a Vmax of 0.25 units/mg protein and a Km for lactate of 0.10 M, following Michaelis-Menten kinetics . By contrast, NAD+ analogs such as deamino-NAD+, pyridine-3-aldehyde, and thionicotinamide show negligible activity as electron acceptors in lactate oxidation .
  • pH Sensitivity : this compound reduction rates are pH-dependent. At pH 5.8, lactate saturation increases reaction rates significantly compared to pH 7.5, suggesting enhanced enzyme-coenzyme binding under acidic conditions .

Table 1: Kinetic Parameters of this compound vs. NAD+ Analogs in LDH Reactions

Compound Vmax (units/mg protein) Km (Lactate, M) Effective as Electron Acceptor?
This compound 0.25 0.10 Yes
Deamino-NAD+ N/A N/A No
Thionicotinamide N/A N/A No
NAD+ <0.01 Undetectable No (under tested conditions)

Role in Transhydrogenase (TH) Activity

In E. coli transhydrogenase, this compound is critical for studying proton-coupled redox reactions. Comparisons with NADH and NADPH reveal:

  • Proton Translocation Specificity : Reverse transhydrogenation (NADPH → this compound) is tightly coupled to proton translocation, with wild-type activity at 1.66 μmol this compound reduced/(min·mg protein). Mutations in the TH β-subunit (e.g., G252A) abolish >95% of this compound-linked proton translocation, whereas cyclic transhydrogenation (NADH → this compound) retains partial activity, indicating structural specificity for this compound in proton channel function .
  • Binding Energy Differences : β-subunit mutations (e.g., D213I) reduce this compound-dependent proton translocation by 90% but only mildly affect cyclic NADH→this compound activity. This suggests that this compound’s interaction with TH relies on binding energy differences distinct from NADPH or NADH .

Table 2: Transhydrogenase Activities Involving this compound vs. NADPH/NADH

Assay Type Wild-Type Activity (μmol/min·mg) G252A Mutant Activity (% of WT) D213I Mutant Activity (% of WT)
Reverse (NADPH→this compound) 1.66 <5% 10%
Cyclic (NADH→this compound) 8.70 50% 65%

Functional Advantages Over Other Analogs

  • For example, amidinated enzyme preparations show this compound turnover numbers of 83–131, compared to 5–58 for oxygen .

Q & A

Q. What standardized protocols ensure reproducibility in AcPyAD enzymatic activity assays?

To ensure reproducibility, researchers should:

  • Document enzyme preparation methods (e.g., amidination, acetylation) and reaction conditions (e.g., NADH presence/absence).
  • Use controls such as unmodified reductase to baseline activity comparisons.
  • Adhere to quantitative data collection standards (e.g., turnover numbers) and validate results across replicates .
  • Archive protocols and raw data using institutional repositories to facilitate peer validation .

Q. How can this compound reactivity data be contextualized within broader biochemical pathways?

  • Map turnover rates to known enzymatic mechanisms (e.g., electron transfer efficiency).
  • Cross-reference this compound reactivity with structurally analogous compounds (e.g., cytochrome B5 reductase substrates).
  • Use kinetic modeling to infer rate-limiting steps or inhibitory effects .

Q. What qualitative observations complement quantitative this compound data in experimental reports?

  • Record enzyme stability (e.g., precipitation, color changes) during reactions.
  • Note deviations from expected reaction kinetics (e.g., lag phases, abrupt activity drops).
  • Pair these observations with statistical analyses to identify confounding variables .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound turnover data across modified enzyme systems?

Contradictions, such as higher this compound turnover in amidinated (-NADH) vs. acetylated (+NADH) preparations (83 vs. 6.6), require:

  • Systematic variable isolation (e.g., testing NADH’s role in stabilizing enzyme-substrate binding).
  • Spectroscopic assays (e.g., fluorescence quenching) to detect structural changes post-modification.
  • Multivariate regression to identify dominant factors (e.g., modification type, cofactor presence) .

Q. What experimental designs optimize this compound’s catalytic efficiency in synthetic enzyme systems?

  • Compare turnover rates across modifications (e.g., acetylated vs. amidinated) under controlled NADH conditions.
  • Introduce site-directed mutagenesis to pinpoint residues influencing this compound binding.
  • Use stopped-flow techniques to capture transient reaction intermediates .

Q. How can computational models enhance this compound experimental design?

  • Apply molecular docking simulations to predict this compound-enzyme binding affinities.
  • Validate models against empirical turnover data (e.g., correlation between predicted binding energy and observed activity).
  • Integrate machine learning to identify modification patterns that maximize catalytic output .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing this compound activity variations?

  • Use ANOVA to compare means across enzyme modifications (e.g., amidinated vs. acetylated).
  • Apply Tukey’s HSD post hoc tests to identify significant pairwise differences.
  • Report confidence intervals and effect sizes to quantify practical significance .

Q. How should researchers structure publications to highlight this compound’s mechanistic novelty?

  • Follow IMRaD (Introduction, Methods, Results, Discussion) structure with emphasis on methodological rigor.
  • Use tables to juxtapose turnover rates (e.g., O₂ vs. This compound under identical conditions).
  • Discuss limitations (e.g., NADH-dependent artifacts) and propose follow-up experiments .

Data Management & Ethics

Q. What archival practices ensure long-term accessibility of this compound datasets?

  • Store raw data in FAIR-compliant repositories (e.g., Zenodo, institutional databases).
  • Annotate datasets with metadata (e.g., enzyme batch numbers, pH, temperature).
  • Provide code for statistical analyses (e.g., R/Python scripts) to enable reproducibility .

Q. How can researchers mitigate bias in this compound experimental workflows?

  • Implement blinding during data collection and analysis phases.
  • Use stratified randomization for enzyme preparation batches.
  • Disclose funding sources and potential conflicts of interest in publications .

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